BIBN4096 is a synthetic small molecule [] that acts as a potent and selective antagonist of the human CGRP receptor [, ]. CGRP is a neuropeptide implicated in the pathophysiology of migraine headaches []. By blocking the action of CGRP, BIBN4096 has shown efficacy in treating acute migraine headaches [].
The synthesis of BIBN4096 and its derivatives is complex and involves multiple steps. While the provided papers do not detail the specific synthetic route for BIBN4096, they highlight that its development stemmed from high-throughput screening of (R)-Tyr-(S)-Lys dipeptide-like compounds []. These compounds showed initial weak binding to the human CGRP receptor, and subsequent lead optimization led to the development of highly potent CGRP antagonists like BIBN4096 [].
BIBN4096 exerts its therapeutic effect by selectively binding to the human CGRP receptor [, ]. This binding prevents the endogenous ligand, CGRP, from binding to its receptor and exerting its biological effects []. As CGRP is believed to play a causative role in migraine headache, blocking its action with antagonists like BIBN4096 effectively reduces migraine symptoms [].
The primary application of BIBN4096, as indicated by the provided papers, is the treatment of headache disorders, particularly migraine and cluster headaches [, , , , , ].
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4